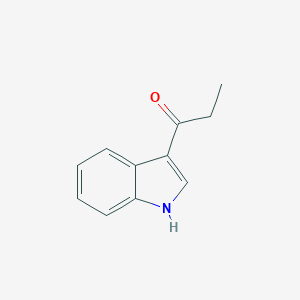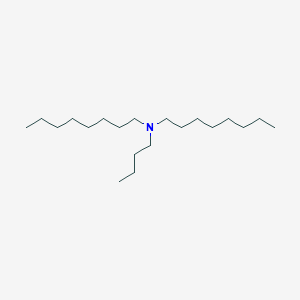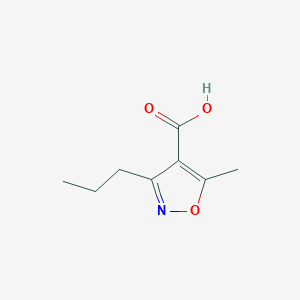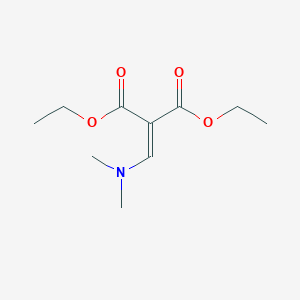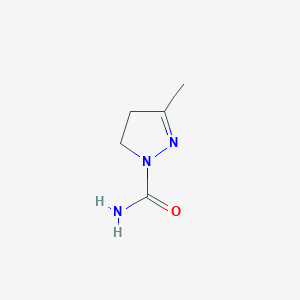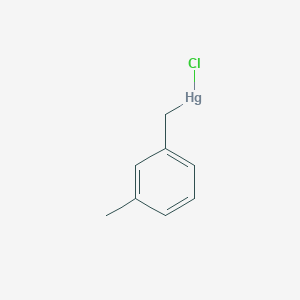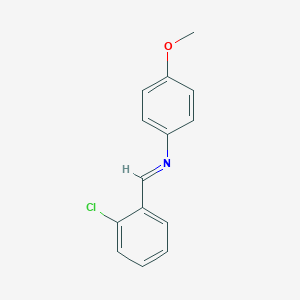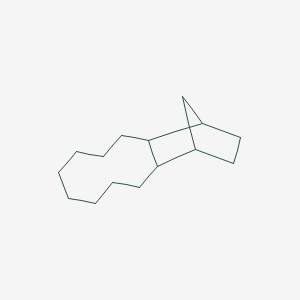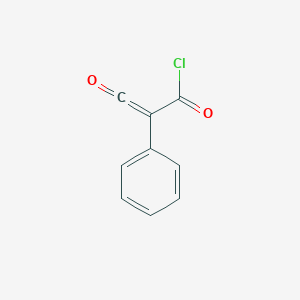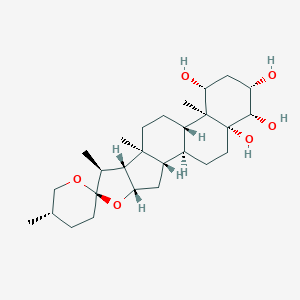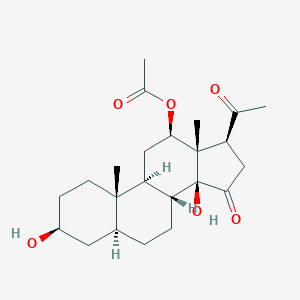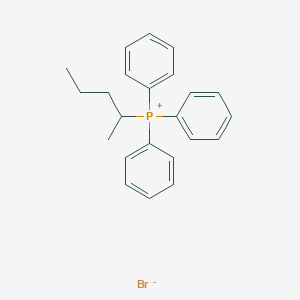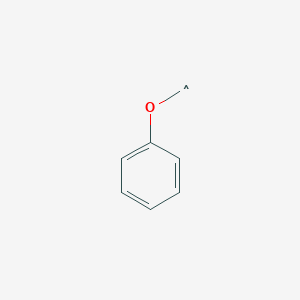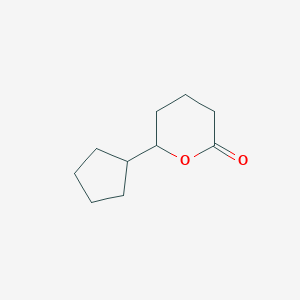
6-Cyclopentyltetrahydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopentyltetrahydro-2H-pyran-2-one, also known as CPTP, is a cyclic ketone that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including neuroscience, pharmacology, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
6-Cyclopentyltetrahydro-2H-pyran-2-one has been studied for its potential applications in various scientific fields. In neuroscience, 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of synaptic plasticity and memory formation. This inhibition has been linked to improvements in memory and cognitive function in animal models.
In pharmacology, 6-Cyclopentyltetrahydro-2H-pyran-2-one has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to inhibit the activity of various enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.
Wirkmechanismus
6-Cyclopentyltetrahydro-2H-pyran-2-one is thought to exert its effects through the inhibition of various enzymes and proteins. One of the primary targets of 6-Cyclopentyltetrahydro-2H-pyran-2-one is PP2A, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PP2A by 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to result in the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to have various biochemical and physiological effects. In animal models, 6-Cyclopentyltetrahydro-2H-pyran-2-one has been shown to improve memory and cognitive function, reduce inflammation, and inhibit the growth of cancer cells. 6-Cyclopentyltetrahydro-2H-pyran-2-one has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-Cyclopentyltetrahydro-2H-pyran-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promise in various scientific fields. However, there are also limitations to its use. 6-Cyclopentyltetrahydro-2H-pyran-2-one is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications. Additionally, 6-Cyclopentyltetrahydro-2H-pyran-2-one may have off-target effects that need to be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-Cyclopentyltetrahydro-2H-pyran-2-one. One area of research is the development of 6-Cyclopentyltetrahydro-2H-pyran-2-one as a therapeutic agent for various diseases. Another area of research is the exploration of the mechanisms of action of 6-Cyclopentyltetrahydro-2H-pyran-2-one, including its effects on various signaling pathways and cellular processes. Additionally, more research is needed to fully understand the potential applications of 6-Cyclopentyltetrahydro-2H-pyran-2-one in various scientific fields, including neuroscience, pharmacology, and biochemistry.
Conclusion:
In conclusion, 6-Cyclopentyltetrahydro-2H-pyran-2-one is a promising compound that has shown potential in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use, 6-Cyclopentyltetrahydro-2H-pyran-2-one is a promising candidate for drug development and further research.
Synthesemethoden
6-Cyclopentyltetrahydro-2H-pyran-2-one can be synthesized through a multi-step process that involves the reaction of cyclopentanone with various reagents. One common method involves the reaction of cyclopentanone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as potassium carbonate. This reaction yields 6-cyclopentyl-2,3-dicyano-5,6-dihydro-1,4-benzoquinone, which can be further reduced to 6-Cyclopentyltetrahydro-2H-pyran-2-one using a reducing agent such as sodium borohydride.
Eigenschaften
CAS-Nummer |
16429-17-7 |
|---|---|
Produktname |
6-Cyclopentyltetrahydro-2H-pyran-2-one |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
6-cyclopentyloxan-2-one |
InChI |
InChI=1S/C10H16O2/c11-10-7-3-6-9(12-10)8-4-1-2-5-8/h8-9H,1-7H2 |
InChI-Schlüssel |
FBDVAVKHDCUJEK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C2CCCC(=O)O2 |
Kanonische SMILES |
C1CCC(C1)C2CCCC(=O)O2 |
Andere CAS-Nummern |
16429-17-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



